molecular formula C10H13F2NO B1372800 3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol CAS No. 1019116-70-1

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol

Cat. No. B1372800
CAS RN: 1019116-70-1
M. Wt: 201.21 g/mol
InChI Key: BYKVUFAYHUFLEA-UHFFFAOYSA-N
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Description

“3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C10H13F2NO . It’s a compound that has potential applications in various fields, including pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols has been described, which could potentially be adapted for the synthesis of "this compound" .

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

  • The compound's analogs have been synthesized and studied for their affinity to beta-1 and beta-2 adrenoceptors, demonstrating substantial cardioselectivity (Rzeszotarski et al., 1979).

Synthesis of Antifungal Derivatives

  • Derivatives analogous to fluconazole, an antifungal medication, have been synthesized, highlighting the chemical's potential in developing antifungal agents (Heravi & Motamedi, 2004).

Aminolysis Reactions

  • The compound's derivatives have been used in aminolysis reactions, which are significant in synthetic organic chemistry (Novakov et al., 2017).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis and crystal structure of related compounds, which is crucial for understanding their chemical properties (Rivera et al., 2022).

Radiochemical Studies

  • Isotopically labeled derivatives have been synthesized for pharmacokinetic studies, demonstrating the compound's utility in medical imaging and drug tracking (Livni et al., 1992).

Condensation Reactions

  • The compound's derivatives have been involved in condensation reactions, contributing to the synthesis of new chemical entities (Warad et al., 2018).

Enzymatic Resolutions and Asymmetric Synthesis

  • Studies on the enzymatic resolution of derivatives of this compound have been conducted, which is significant in producing enantiomerically pure substances (Torre et al., 2006).

Stereospecific Synthesis and Configuration Studies

  • Research on stereospecific synthesis and absolute configuration of its diastereoisomers provides insight into stereochemical aspects of organic compounds (Angiolini et al., 1969).

Corrosion Inhibition Studies

  • Derivatives of this compound have been synthesized and tested for their effectiveness in inhibiting corrosion in metals, an application relevant in materials science (Gao et al., 2007).

Biochemical Analysis

Biochemical Properties

3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The interactions between this compound and these enzymes are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of the enzymes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific proteins and enzymes, altering their conformation and activity. For example, this compound may inhibit the activity of certain kinases by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. In some cases, high doses of this compound may cause toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can influence the levels of key metabolites, such as amino acids and nucleotides, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving amino acid transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules. The activity and function of this compound can be affected by its subcellular localization, as it may interact with different sets of proteins and enzymes in various cellular compartments .

properties

IUPAC Name

2-(aminomethyl)-3-(3,4-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-2,4,8,14H,3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKVUFAYHUFLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CN)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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